molecular formula C6H5NO4 B2890972 5-Carbamoylfuran-2-carboxylic acid CAS No. 54022-78-5

5-Carbamoylfuran-2-carboxylic acid

Cat. No. B2890972
CAS RN: 54022-78-5
M. Wt: 155.109
InChI Key: CYEQGGCLPCDSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Carbamoylfuran-2-carboxylic acid is an organic compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Molecular Structure Analysis

The molecular structure of 5-Carbamoylfuran-2-carboxylic acid contains a total of 16 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), and 1 primary amide (aromatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Carbamoylfuran-2-carboxylic acid include a molecular weight of 155.11 . It is a powder at room temperature . The carboxyl group in carboxylic acids is planar and can be represented with a resonance structure .

Scientific Research Applications

Biosynthesis and Antibiotic Applications

5-Carbamoylfuran-2-carboxylic acid is a compound related to the broader family of carbapenem antibiotics, highlighting its significance in biosynthesis studies. Research by Stapon et al. (2003) elucidates the stereochemical assignments and the role of the enzyme CarC in the ring stereoinversion process starting from L-proline, a crucial step in the biosynthesis of carbapenem antibiotics. This work contributes to understanding the synthesis pathways of naturally occurring carbapenem beta-lactam antibiotics, which are valuable for their broad-spectrum antibiotic activity (Stapon, Li, & Townsend, 2003).

Drug Delivery Systems

The development of novel drug delivery systems utilizes derivatives of 5-carbamoylfuran-2-carboxylic acid. Saboktakin et al. (2011) investigated chitosan-carboxymethyl starch nanoparticles as a colon-targeted drug delivery system, using 5-aminosalicylic acid as a model drug. This study underscores the potential of furan derivatives in creating targeted delivery mechanisms for treatments, enhancing the therapeutic efficacy and reducing systemic side effects (Saboktakin, Tabatabaie, Maharramov, & Ramazanov, 2011).

Biomass Conversion and Biocatalysis

In the context of renewable resources, Wang et al. (2020) and Jia et al. (2019) presented methodologies for converting biomass-derived compounds into furan-based carboxylic acids, demonstrating the role of 5-carbamoylfuran-2-carboxylic acid derivatives in sustainable chemistry. These studies highlight the improved biosynthesis processes and enzyme-catalyzed reactions for producing high-value chemicals from biomass, promoting the use of renewable resources in industrial applications (Wang, Gong, & He, 2020; Jia, Zong, Zheng, & Li, 2019).

Synthesis of Pharmaceutical Intermediates

Zolfigol et al. (2015) discussed the synthesis and characterization of novel biological-based nano organo solid acids with urea moiety, indicating the potential of 5-carbamoylfuran-2-carboxylic acid derivatives in synthesizing pharmaceutical intermediates. This work suggests the applicability of such compounds in green chemistry, facilitating the synthesis of biologically active molecules under mild and environmentally friendly conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

properties

IUPAC Name

5-carbamoylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H2,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEQGGCLPCDSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54022-78-5
Record name 5-carbamoylfuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.